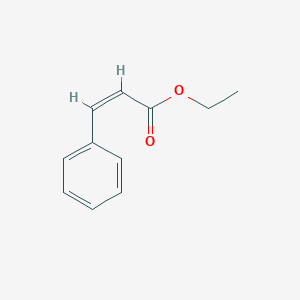

(Z)-Ethyl cinnamate

Overview

Description

(Z)-Ethyl cinnamate, also known as (E)-ethyl cinnamate, is a naturally occurring, aromatic ester found in a variety of plant species, such as cinnamon, clove, and nutmeg. It is a colorless liquid with a pleasant, fruity odor and is used in perfumes, flavors, and fragrances. This compound has also been studied for its potential medicinal properties, including its anti-inflammatory, anti-viral, and anti-cancer activities.

Scientific Research Applications

Optical Properties : (Z)-cinnamic acids exhibit a higher hypsochromic shift in water than their (E)-counterparts. This property provides a basis for studying the functional and biotechnological roles of cinnamic acids (Salum et al., 2015).

Synthetic Chemistry : A practical approach for synthesizing (Z)-cinnamate derivatives via visible-light-driven isomerization has been presented, applicable to the synthesis of coumarins (Shu et al., 2019).

Reactivity Studies : The reactivity of Z and E isomers of ethyl-α-cyano-2-methyl cinnamate towards Grignard reagents was found to be significantly different, indicating no isomerization of the ethylenic double bond during the reaction (Cabaret et al., 1974).

Sunscreen Application : A zinc layered hydroxide intercalation compound with cinnamate shows excellent UVA and UVB absorption ability, suitable for safe and effective sunscreen application (Mohsin et al., 2013).

Medical Imaging : Ethyl cinnamate is a non-toxic solvent-based clearing reagent that rapidly clears organs, including calcified bone, for high-throughput analysis of renal function (Klingberg et al., 2017).

Photoreactivity in Cosmetics : Cinnamates used as sunscreens in cosmetics have high photoisomerization quantum yields, indicating their role in causing E-Z isomerization (Morlière et al., 1982).

Photosensitive Polymers : Ethyl α-cyano-4-(methacryloxy)cinnamate was synthesized to prepare photosensitive polymers with lower reactivity than methyl methacrylate (Mahy et al., 2006).

DNA-binding Properties : Zinc(II) and nickel(II) complexes with cinnamate ligands have significant DNA-binding properties (Wu et al., 2013).

Medical Synthesis : Ethyl cinnamate is synthesized by porcine pancreatic lipase immobilized on a hydrogel, highlighting its medical importance (Sharma et al., 2011).

Insect Attraction : Ethyl trans-cinnamate is one of the chemicals found in male Oriental fruit moth hairpencils that attract females (Baker et al., 1981).

Larvicidal Activity : Ethyl p-methoxycinnamate, found in Kaempferia galanga rhizome, is highly toxic to mosquito larvae, making it a potential mosquito control agent (Kim et al., 2008).

Mechanism of Action

Target of Action

(Z)-Ethyl cinnamate is a derivative of cinnamic acid, which is a key intermediate in the biosynthesis of a wide variety of plant metabolites . The primary targets of this compound are likely to be similar to those of cinnamic acid and its derivatives, which include various enzymes involved in the biosynthesis of lignin and other phenylpropanoid compounds .

Mode of Action

Cinnamic acid derivatives are known to undergo e-z isomerization and [2+2] cycloaddition reactions when exposed to ultraviolet (uv) light . This suggests that this compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

This compound is likely to be involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .

Pharmacokinetics

It is known that cinnamic acid derivatives generally have poor oral bioavailability due to severe first-pass metabolic reactions

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of other cinnamic acid derivatives. For example, cinnamaldehyde, a related compound, has been reported to inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting ATPase activity, disrupting energy metabolism, and preventing biofilm formation .

Future Directions

The use of cinnamic acid, including (Z)-Ethyl cinnamate, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . Future research may focus on the development of new biobased polymers with high performance and high functionality by employing biomasses as the raw material .

Biochemical Analysis

Biochemical Properties

(Z)-Ethyl cinnamate is involved in various biochemical reactions. It interacts with enzymes such as cinnamate 4-hydroxylase (C4H), which catalyzes the conversion of cinnamic acid to p-coumaric acid, a key step in the phenylpropanoid pathway . This pathway is central to plant secondary metabolism, providing precursors for various phenylpropanoid compounds .

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cell type and context. For instance, in PC12 cells, a derivative of cinnamate, (2R, 3S)-pinobanksin-3-cinnamate, has been shown to have neuroprotective effects against oxidative stress-induced neurodegeneration .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it participates in the E-Z isomerization and [2+2] cycloaddition reactions, which are key steps in the development of materials based on cinnamates .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, in the cinnamate/monolignol pathway, the decrease in the concentration of benzoyl and cinnamoyl amino acid conjugates upon C4H induction indicates their rapid turnover, possibly including hydrolytic release of benzoate and cinnamate .

Metabolic Pathways

This compound is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and others .

Properties

IUPAC Name |

ethyl (Z)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEBGUQPQBELIU-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethyl cinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4192-77-2 | |

| Record name | Ethyl cinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

12 °C | |

| Record name | Ethyl cinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

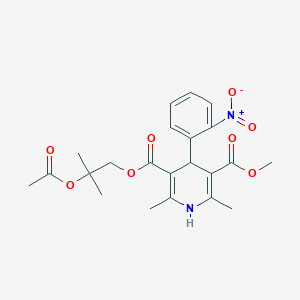

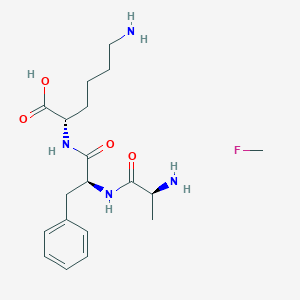

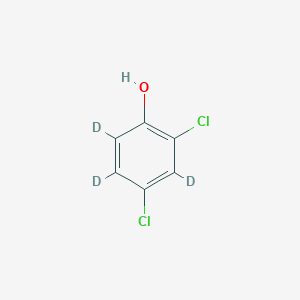

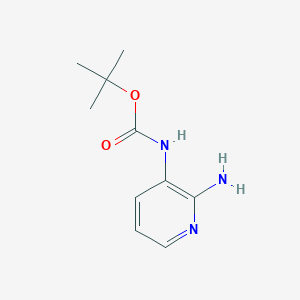

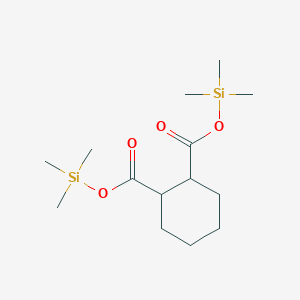

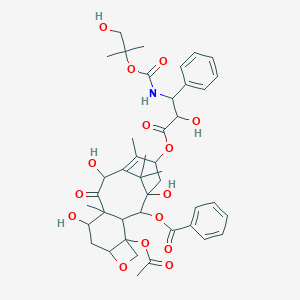

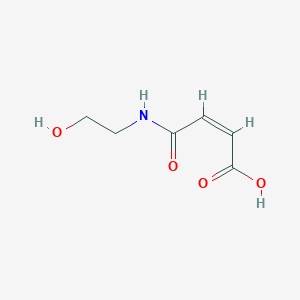

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)